AZ3146

Catalog No.
S547982
CAS No.
1124329-14-1
M.F
C24H32N6O3
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZ3146

CAS Number

1124329-14-1

Product Name

AZ3146

IUPAC Name

9-cyclopentyl-2-[2-methoxy-4-(1-methylpiperidin-4-yl)oxyanilino]-7-methylpurin-8-one

Molecular Formula

C24H32N6O3

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C24H32N6O3/c1-28-12-10-17(11-13-28)33-18-8-9-19(21(14-18)32-3)26-23-25-15-20-22(27-23)30(24(31)29(20)2)16-6-4-5-7-16/h8-9,14-17H,4-7,10-13H2,1-3H3,(H,25,26,27)

InChI Key

YUKWVHPTFRQHMF-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCCC5)OC

Solubility

Soluble in DMSO, not in water

Synonyms

AZ3146; AZ 3146; AZ-3146

Canonical SMILES

CN1CCC(CC1)OC2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCCC5)OC

Description

The exact mass of the compound 9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one is 452.25359 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Search for Research Articles: Scientific databases like PubMed or Google Scholar can be helpful in finding relevant research articles. These resources can be searched using the compound's identifiers (CID 56973724) or its full chemical name.
  • Patent Search: Patent databases might also reveal information about potential applications of this compound. Resources like the USPTO (United States Patent and Trademark Office) or Espacenet (European Patent Office) can be explored for this purpose.

Further Exploration:

  • Purine Scaffold: The core structure belongs to the purine class, which are nitrogenous heterocyclic compounds found in nucleic acids (DNA and RNA) and play a crucial role in various biological processes .
  • Modifications: The presence of additional functional groups like cyclopentyl, methoxy, and piperidinyl moieties might indicate potential modifications aimed at achieving specific biological effects.

Future Research Potential:

Based on the purine scaffold, this compound might hold potential for research in areas related to:

  • Nucleic Acid Analogs: Developing synthetic analogs of purines with tailored properties for therapeutic applications.
  • Enzyme Inhibition: Certain purine derivatives can act as enzyme inhibitors, and research might explore if this compound has such properties.

AZ3146 is a potent and selective inhibitor of monopolar spindle 1 kinase (Mps1), a critical enzyme involved in the regulation of the spindle assembly checkpoint during mitosis. This compound is classified as a purinone derivative and has an IC50 value of approximately 35 nM, indicating its effectiveness in inhibiting Mps1 activity. AZ3146 also exhibits inhibitory effects on other kinases, including focal adhesion kinase, c-Jun N-terminal kinases 1 and 2, and Kit, although it shows a higher selectivity for Mps1 compared to 46 other kinases .

AZ3146 primarily functions by binding to the ATP-binding site of Mps1, thereby preventing its phosphorylation activity. This inhibition disrupts the normal function of the spindle assembly checkpoint, leading to potential mitotic errors. The compound's interaction with the kinase can be characterized by various biochemical assays that measure its inhibitory potency against Mps1 and other kinases .

The biological activity of AZ3146 has been extensively studied in cancer cell lines. It has been shown to induce mitotic defects and enhance sensitivity to chemotherapeutic agents like paclitaxel in certain cell types. Inhibition of Mps1 by AZ3146 leads to improper chromosome segregation and ultimately triggers apoptotic pathways in tumor cells . Furthermore, AZ3146's ability to inhibit Mps1 is crucial for understanding its role in cancer biology and therapeutic resistance.

  • Formation of the Purinone Core: This involves cyclization reactions that form the central purinone structure.
  • Modification of Functional Groups: Various substituents are introduced to enhance potency and selectivity for Mps1.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to achieve the desired purity level.

While specific synthetic routes are proprietary, general methods include standard organic synthesis techniques such as nucleophilic substitutions and cyclization reactions .

AZ3146 is primarily used in research settings to study the role of Mps1 in cell division and cancer biology. Its applications include:

  • Cancer Research: Investigating the mechanisms of drug resistance and the role of Mps1 in tumor progression.
  • Drug Development: As a lead compound for developing new therapeutics targeting the spindle assembly checkpoint.
  • Cell Biology: Understanding mitotic processes and the regulation of kinases during cell division.

Studies have demonstrated that AZ3146 interacts specifically with Mps1, leading to significant alterations in mitotic progression. These interactions can be quantified through various assays that measure changes in phosphorylation states of target proteins involved in mitosis. Additionally, AZ3146 has been shown to enhance the effects of other chemotherapeutic agents when used in combination treatments .

AZ3146 shares structural similarities with several other kinase inhibitors but is distinguished by its selectivity for Mps1. Below is a comparison with similar compounds:

Compound NameTarget KinaseIC50 (nM)Unique Features
NMS-P715Mps1~50Related structure; less selective
ReversineAurora B~100Broader spectrum; less specific
ZM447439Aurora A/B~200Multi-target; less effective on Mps1
BI2536Polo-like kinase 1~50Targets different pathway; not selective

AZ3146's unique feature lies in its high selectivity for Mps1 compared to these similar compounds, making it a valuable tool for dissecting Mps1's role in cancer biology .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

452.25358890 g/mol

Monoisotopic Mass

452.25358890 g/mol

Heavy Atom Count

33

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

9-cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one

Dates

Modify: 2023-08-15
1: Hewitt L, Tighe A, Santaguida S, White AM, Jones CD, Musacchio A, Green S, Taylor SS. Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1-C-Mad2 core complex. J Cell Biol. 2010 Jul 12;190(1):25-34. doi: 10.1083/jcb.201002133. PubMed PMID: 20624899; PubMed Central PMCID: PMC2911659.

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